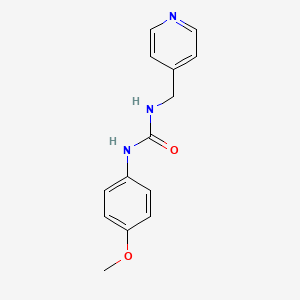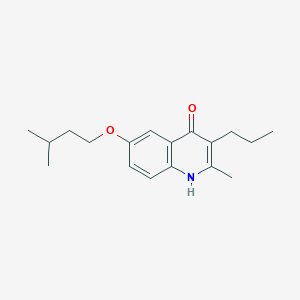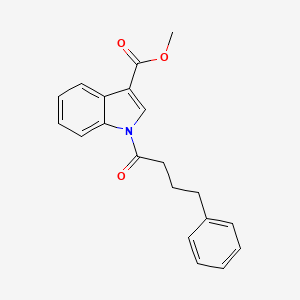
methyl 1-(4-phenylbutanoyl)-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(4-phenylbutanoyl)-1H-indole-3-carboxylate, also known as Eutylone, is a synthetic stimulant drug that belongs to the cathinone class. It is a derivative of β-keto amphetamine and has a similar chemical structure to other synthetic cathinones such as methylone and ethylone. Eutylone has gained popularity as a recreational drug due to its stimulant and euphoric effects. However, it has also been the subject of scientific research due to its potential therapeutic applications.
Mechanism of Action
Methyl 1-(4-phenylbutanoyl)-1H-indole-3-carboxylate acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. It also acts as a releasing agent of these neurotransmitters, leading to increased levels of these chemicals in the brain. This results in the stimulant and euphoric effects of the drug.
Biochemical and Physiological Effects:
methyl 1-(4-phenylbutanoyl)-1H-indole-3-carboxylate has been shown to increase heart rate, blood pressure, and body temperature. It also causes increased levels of dopamine, norepinephrine, and serotonin in the brain, leading to feelings of euphoria and increased energy. However, it can also cause adverse effects such as anxiety, paranoia, and psychosis.
Advantages and Limitations for Lab Experiments
Methyl 1-(4-phenylbutanoyl)-1H-indole-3-carboxylate has advantages in laboratory experiments due to its potency and selectivity for certain neurotransmitter systems. However, its potential for abuse and adverse effects must be taken into consideration when conducting research.
Future Directions
There are several potential future directions for research on methyl 1-(4-phenylbutanoyl)-1H-indole-3-carboxylate. These include further investigation into its therapeutic applications, such as its potential use in the treatment of drug addiction and psychiatric disorders. Additionally, research could focus on developing safer and more effective derivatives of methyl 1-(4-phenylbutanoyl)-1H-indole-3-carboxylate with fewer adverse effects.
Synthesis Methods
Methyl 1-(4-phenylbutanoyl)-1H-indole-3-carboxylate is synthesized through a multi-step process starting with the reaction of 4-phenylbutyric acid with thionyl chloride to form 4-phenylbutanoyl chloride. This intermediate is then reacted with indole-3-carboxylic acid to form the final product, methyl 1-(4-phenylbutanoyl)-1H-indole-3-carboxylate.
Scientific Research Applications
Methyl 1-(4-phenylbutanoyl)-1H-indole-3-carboxylate has been studied for its potential therapeutic applications in the treatment of various psychiatric disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). It has also been investigated for its potential use as a cognitive enhancer and as a treatment for drug addiction.
properties
IUPAC Name |
methyl 1-(4-phenylbutanoyl)indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-24-20(23)17-14-21(18-12-6-5-11-16(17)18)19(22)13-7-10-15-8-3-2-4-9-15/h2-6,8-9,11-12,14H,7,10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKQANSPFSDRKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)C(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(4-phenylbutanoyl)-1H-indole-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

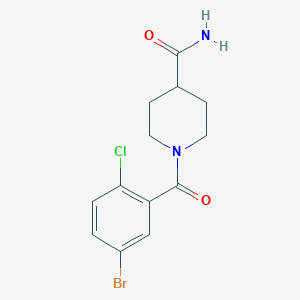


![2-methoxy-5-{[(4-methoxy-3-biphenylyl)amino]methyl}phenol](/img/structure/B5714985.png)
![N-(4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B5714993.png)
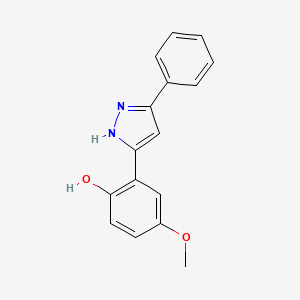
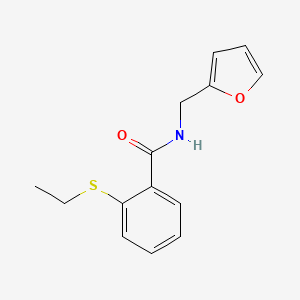
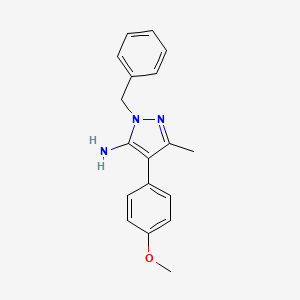
![N-benzyl-N'-[1,1-bis(trifluoromethyl)propyl]urea](/img/structure/B5715027.png)
![1-[2-methyl-5-(pyrrolidin-1-ylsulfonyl)benzoyl]piperidine](/img/structure/B5715032.png)

![6-{2-[4-(benzyloxy)benzylidene]hydrazino}-2,4,5-trichloronicotinonitrile](/img/structure/B5715053.png)
